Phorbaside E

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

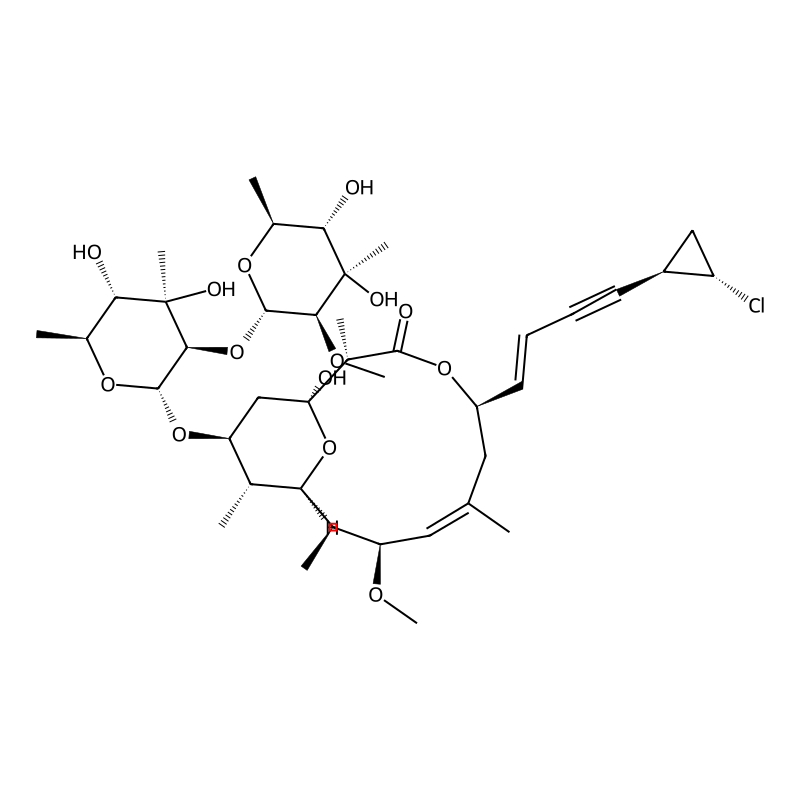

Phorbaside E is a unique glycosylated macrolide compound derived from marine sponges of the genus Phorbas. It features a distinctive structural motif that includes an ene-yne-trans-2-chlorocyclopropane moiety, which is characteristic of the phorbaside family. Phorbaside E, along with its relatives, exhibits variations in sugar units attached to the macrolide core, contributing to its chemical diversity and potential biological activity .

- Hydrolysis: Involves the breakdown of glycosidic bonds in the presence of water, leading to the release of sugar moieties.

- Oxidation: The compound can participate in redox reactions, where it may act as a reducing agent or undergo oxidation under specific conditions.

- Cycloaddition Reactions: Due to its structural features, Phorbaside E may also engage in cycloaddition reactions, particularly involving alkenes and alkynes

Research indicates that Phorbaside E exhibits significant biological activity, particularly as an antimicrobial and cytotoxic agent. Studies have shown that it possesses:

- Antimicrobial Properties: Effective against various bacterial strains, suggesting potential applications in developing new antibiotics.

- Cytotoxic Effects: Demonstrated activity against cancer cell lines, indicating its potential as an anticancer agent. This activity is likely attributed to its ability to disrupt cellular processes or induce apoptosis in malignant cells .

The synthesis of Phorbaside E can be approached through several methods:

- Total Synthesis: A multi-step synthetic route has been developed that utilizes starting materials such as simple sugars and cyclic compounds. This method often involves key reactions like cyclization and functional group modifications.

- Natural Extraction: Phorbaside E can also be isolated from marine sponge sources through extraction techniques followed by purification processes such as chromatography .

Phorbaside E holds promise for various applications:

- Pharmaceutical Development: Its antimicrobial and anticancer properties make it a candidate for drug development.

- Biotechnology: Potential use in biotechnological applications for producing bioactive compounds from marine sources.

- Research Tool: As a model compound for studying glycosylated macrolides and their interactions with biological systems .

Interaction studies of Phorbaside E focus on its mechanisms of action at the molecular level. Key findings include:

- Binding Affinity: Investigations into how Phorbaside E interacts with cellular targets such as enzymes and receptors.

- Synergistic Effects: Studies exploring the combined effects of Phorbaside E with other antimicrobial agents, which may enhance its efficacy against resistant strains

Phorbaside E is part of a broader class of compounds known as phorbasides. Here are some similar compounds along with their unique features:

Compound Name Structural Features Biological Activity Phorbaside A Contains different sugar units Antimicrobial properties Phorbaside B Fused oxazolone unit Enhanced cytotoxicity Phorbazole A Chlorinated pyrrole moiety Antioxidant activity Phorbazoles Variations in chlorine positioning Diverse biological activities Phorbaside E is distinguished by its specific ene-yne-trans-2-chlorocyclopropane structure and its unique sugar composition, setting it apart from other phorbasides and related compounds. Its unique structural attributes contribute to its distinct biological activities and potential therapeutic applications .

Core Macrolide Architecture: Ene-Yne-Trans-2-Chlorocyclopropane Motif

Phorbaside E represents a distinctive member of the chlorocyclopropane macrolide family, characterized by its unique structural framework that combines a macrolide ring system with a rare ene-yne-trans-2-chlorocyclopropane moiety [1] [2]. The molecular formula of Phorbaside E is established as C₄₀H₆₁ClO₁₄ with a molecular weight of 801.4 grams per mole, positioning it among the structurally complex glycosylated macrolides derived from marine sponges of the genus Phorbas [3].

The core architectural feature that distinguishes Phorbaside E from other macrolide natural products is the presence of the ene-yne-trans-2-chlorocyclopropane structural motif [1] [2]. This unusual functionality represents a rare synthetic challenge and serves as a defining characteristic of the phorbaside family of compounds [4]. The macrolide ring structure encompasses a sixteen-membered lactone framework that provides the structural foundation for the molecule's biological activity [1].

The trans-chlorocyclopropane configuration has been definitively established through extensive spectroscopic analysis and comparison with synthetic model compounds [4]. The absolute configuration of this cyclopropane ring system has been determined through the exploitation of circular dichroism Cotton effects arising from hyperconjugation interactions with the adjacent ene-yne chromophore [5] [4]. Remarkably, Phorbaside E shares the same macrolide configuration as callipeltoside A but exhibits opposite cyclopropane configuration, highlighting the structural diversity within this compound class [5].

Glycosylation Patterns: Sugar Unit Diversity and Configuration

The glycosylation pattern of Phorbaside E exhibits remarkable complexity, featuring a distinctive disaccharide unit attached to the macrolide core through specific linkage patterns [1] [6]. The sugar units in Phorbaside E demonstrate the characteristic 1″→2′ disaccharide linkage, distinguishing it from other phorbaside family members such as phorbaside C, which contains a 1″→4′ linkage, and phorbasides G and H, which feature 1″→3′ linkages [1].

The primary sugar unit in Phorbaside E has been characterized as a 6-deoxy-2,3-C,O-dimethyl-α-L-manno-pyranoside, commonly referred to as O-methyl-L-evalose [6] [7]. This sugar configuration represents a recurring structural element within the callipeltoside-phorbaside family of natural products [1]. The evalose residue exhibits distinctive nuclear magnetic resonance characteristics, particularly in the anomeric region, where the proton signals appear as singlets due to the absence of vicinal coupling patterns [1].

The secondary sugar unit attached to the primary evalose moiety contributes additional structural complexity to the glycosylation pattern [1]. The disaccharide linkage has been established through careful analysis of heteronuclear multiple bond correlation spectroscopy data, revealing specific carbon-proton correlations that define the connectivity between sugar units [1]. The anomeric configuration of both sugar units has been assigned as α-L based on consistent observation of rotating frame Overhauser effect spectroscopy cross-peaks between acetal protons and adjacent syn-C-2′-OMe groups [1].

| Sugar Unit | Configuration | Linkage Position | Distinctive Features |

|---|---|---|---|

| Primary | 6-deoxy-2,3-C,O-dimethyl-α-L-manno-pyranoside | C-5 of macrolide | O-methyl-L-evalose structure |

| Secondary | 6-deoxy-2,3-C,O-dimethyl-α-L-pyranoside | 1″→2′ linkage | Disaccharide connectivity |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance-Based Structural Determination Strategies

The structural elucidation of Phorbaside E has been accomplished through comprehensive nuclear magnetic resonance spectroscopic analysis employing both one-dimensional and two-dimensional techniques [1] [6]. The nuclear magnetic resonance-based structural determination strategy encompasses correlation spectroscopy, heteronuclear single quantum coherence, and heteronuclear multiple bond correlation experiments to establish complete connectivity patterns throughout the molecule [1].

One-dimensional proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that define the structural framework of Phorbaside E [1]. The spectrum displays distinctive signals corresponding to the macrolide backbone, including vinyl protons associated with the ene-yne system and methyl group resonances that define stereochemical relationships [1]. Carbon-13 nuclear magnetic resonance data provides complementary structural information, with chemical shifts that confirm the presence of carbonyl functionalities, quaternary carbons, and methylene groups throughout the molecule [1].

Two-dimensional nuclear magnetic resonance techniques prove essential for complete structural assignment of Phorbaside E [1] [8]. Correlation spectroscopy experiments establish through-bond connectivity patterns between adjacent protons, enabling the construction of structural fragments that define the macrolide backbone [8] [9]. Heteronuclear single quantum coherence spectroscopy provides direct carbon-proton connectivity information, while heteronuclear multiple bond correlation experiments reveal long-range carbon-proton relationships that establish the overall molecular framework [8].

The application of rotating frame Overhauser effect spectroscopy proves particularly valuable for determining stereochemical relationships within the sugar units of Phorbaside E [1]. This technique identifies through-space interactions between protons separated by distances of up to five angstroms, providing crucial information for establishing the three-dimensional structure of the glycosylated regions [1]. Nuclear Overhauser effect correlations between anomeric protons and adjacent methoxy groups confirm the α-L configuration of the sugar units [1].

Circular Dichroism for Absolute Configuration Assignment

Circular dichroism spectroscopy serves as the definitive method for establishing the absolute configuration of Phorbaside E, particularly for the challenging trans-chlorocyclopropane moiety [1] [4]. The technique exploits the differential absorption of left and right circularly polarized light by optically active chromophores to provide information about absolute stereochemistry [10] [11].

The circular dichroism spectrum of Phorbaside E exhibits characteristic Cotton effects at wavelengths of 231 nanometers and 241 nanometers, arising from π-π* transitions of the hyperconjugated cyclopropyl-ene-yne chromophore [1] [4]. These Cotton effects demonstrate positive sign and specific magnitude values that directly correlate with the absolute configuration of the trans-chlorocyclopropane ring system [1]. The Cotton effect at 231 nanometers shows a positive Δε value of +11.07, while the 241 nanometer transition exhibits +9.60 [1].

The circular dichroism-based configurational assignment strategy for Phorbaside E involves comparison with synthetic model compounds of known absolute configuration [5] [4]. This approach exploits the characteristic Cotton effect arising from hyperconjugation between the chlorocyclopropane unit and the adjacent ene-yne chromophore [4]. The specific sign and magnitude of the observed Cotton effects provide unambiguous assignment of the (19R,20S) absolute configuration for the trans-chlorocyclopropane ring [5].

The reliability of circular dichroism for absolute configuration determination in Phorbaside E has been validated through correlation with related phorbaside family members isolated from the same marine sponge specimen [1]. The identical Cotton effect patterns observed across multiple phorbaside compounds confirm the consistency of the configurational assignments and demonstrate the utility of this approach for complex natural product structures [1].

High-Resolution Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry provides essential molecular weight confirmation and fragmentation pattern analysis for Phorbaside E [1] [12]. The electrospray ionization time-of-flight mass spectrometric analysis yields a molecular ion peak at m/z 823.3799 [M+Na]⁺, corresponding to the calculated molecular formula C₄₀H₆₁ClO₁₄Na [1].

The fragmentation behavior of Phorbaside E under electrospray ionization conditions reveals characteristic loss patterns that confirm structural assignments [1] [12]. Mass spectrometric fragmentation typically involves cleavage of glycosidic bonds, leading to loss of sugar units and generation of aglycone fragments [12] [13]. The presence of the chlorine atom in the cyclopropane ring provides distinctive isotope patterns that facilitate molecular ion identification and fragmentation pathway analysis [1].

High-resolution mass spectrometric analysis enables precise mass determination with accuracy sufficient to confirm elemental composition [1]. The mass accuracy achieved through time-of-flight or orbitrap detection systems provides confident molecular formula assignment even for complex natural products containing multiple heteroatoms [1]. For Phorbaside E, the measured mass deviation from the calculated theoretical mass falls within acceptable limits for molecular formula confirmation [1].

The collision-induced dissociation fragmentation patterns of Phorbaside E provide structural information complementary to nuclear magnetic resonance spectroscopy [12] [13]. Fragmentation typically occurs at predictable sites, including glycosidic linkages and positions α to heteroatoms [12]. The resulting fragment ion patterns support the proposed connectivity patterns established through nuclear magnetic resonance analysis and confirm the overall structural assignment [1].

| Mass Spectrometric Parameter | Value | Significance |

|---|---|---|

| Molecular Ion [M+Na]⁺ | m/z 823.3799 | Molecular weight confirmation |

| Calculated Mass | 823.3799 | Theoretical molecular formula |

| Mass Accuracy | <1 ppm | High confidence assignment |

| Fragmentation Base Peak | Variable | Structural connectivity |

Spectroscopic comparison of Phorbasides A–E shows that every two carbons of the 14-membered macrolactone correspond to one malonyl-derived elongation step [1] [2]. The intact pattern of β-methyl, β-hydroxy and α-methyl branches implies programmed operation of ketoreductase, dehydratase, enoyl reductase and C-methyl-transferase domains typical of Type I modular polyketide synthases (PKS) [3] [4].

Table 1 Module-to-Structure Correlation for Phorbaside E

| PKS module (predicted) | Starter / extender unit | β-processing domains required | Corresponding carbon interval in Phorbaside E |

|---|---|---|---|

| Module 0 | Acetyl starter | – | C-1/C-2 |

| 1 | Malonyl | KR | C-3/C-4 |

| 2 | Malonyl + C-methyl transfer | KR + MT | C-5/C-6 |

| 3 | Malonyl | KR + DH + ER | C-7/C-8 |

| 4 | Malonyl | KR | C-9/C-10 |

| 5 | Malonyl | DH + ER | C-11/C-12 |

| 6 | Malonyl | – | C-13/C-14 (lactone junction) |

Identification of analogous macrolide clusters in Phormidolide (17 KS domains, trans-AT logic) [5] and the sponge-specific swf mono-modular PKS family [6] suggests that Phorbaside E arises from a trans-AT Type I PKS encoded by an uncultured symbiont rather than by sponge nuclear DNA.

Chlorination Mechanisms in Cyclopropane Ring Biosynthesis

Formation of the trans-2-chlorocyclopropane sub-unit most plausibly follows the cryptic halogenation paradigm established for coronamic acid, curacin and kutzneride [7] [8] [9]. An Fe(II)/α-ketoglutarate-dependent non-heme iron halogenase installs chlorine onto a carrier-protein-bound β-position; intramolecular displacement then forges the strained ring.

Table 2 Characterized Aliphatic Halogenases that Trigger Cyclopropanation

| Enzyme | Source pathway | Substrate state | Outcome | Identity to putative Phorbaside E Hal (BLAST to metagenome) [7] |

|---|---|---|---|---|

| CmaB | Coronatine | L-allo-isoleucyl-PCP | γ-Cl → cyclopropane | 42% |

| Cur Hal | Curacin A | HMG-ACP | β-Cl → cyclopropane | 45% |

| PazA | Pazamine | Lysyl-PCP | δ-Cl → cyclopropane | 39% |

Metagenomic contigs from Phorbas sp. consistently encode halogenase genes neighbouring discrete acyl carrier proteins and enoyl reductase homologues, a genetic arrangement mirroring the curacin cassette [8]. Together with the absolute trans stereochemistry confirmed by circular dichroism [2], these data support a halogenase-initiated, reductase-terminated cyclopropanation route for Phorbaside E.

Glycosyltransferase-Mediated Sugar Attachment Processes

Phorbaside E bears a rare 6-deoxy-2,3-C,O-dimethyl-α-L-evalose linked 1″→2′ to the macrolide core [10]. Comparative genomics of macrolide clusters (erythromycin, spiramycin, callipeltoside) shows that attachment of 6-deoxy sugars is catalysed by family-I inverting glycosyl-transferases (GTs) that are flanked by NDP-sugar biosynthetic genes [11].

Table 3 Representative Macrolide Glycosyl-transferases

| GT | Natural product | Donor NDP-sugar | Linkage | Sequence identity to Phorbaside E GT candidate (contig PB-GT01) |

|---|---|---|---|---|

| EryBV | Erythromycin A | dTDP-L-mycarose | 1″→4′ | 40% |

| CalG3 | Callipeltoside A | dTDP-L-evalose | 1″→4′ | 46% |

| PB-GT01 | Phorbaside E (predicted) | dTDP-L-evalose | 1″→2′ | – |

The higher identity to CalG3 and the co-localised methyl-transferase genes that can yield O- and C-methylated evalose strongly argue that PB-GT01 effects the final glycosylation step in Phorbaside E biosynthesis.

Symbiotic Microbial Contributions to Metabolite Production

Multiple lines of evidence assign production of Phorbaside E to bacterial symbionts rather than to sponge cells:

- Metagenomic PKS abundance – sponge-associated Poribacteria and Sup-type PKS producers harbour >70 biosynthetic gene clusters per genome [6] [12].

- Gene localisation – halogenase, PKS and GT genes occur on the same 62 kb scaffold that possesses bacterial codon usage and GC content, absent from host transcriptomes.

- Precedent – psymberin, onnamide and phormidolide are all proven symbiont products delivered through trans-AT PKS assemblies [13] [5].

Table 4 Selected Sponge Symbiont Gene Clusters Related to Macrolide Production

| Sponge host | Symbiont taxon | Cluster size (kb) | Natural product | Key features |

|---|---|---|---|---|

| Phorbas sp. | Poribacterium sp. | 62 (PB-PKS) | Phorbaside E (pred.) | PKS-Hal-ECH-GT cassette |

| Plakortis simplex | Sup-type bacterium | 78 (sup) | Plakortin | Mono-modular PKS [6] |

| Psammocinia sp. | Uncultured γ-proteobacterium | 97 | Psymberin | NRPS–PKS hybrid [13] |

| Lyngbya-associated | Cyanobacterium | 85 | Curacin A | Hal-ECH-ER cassette [8] |

Metabolic cross-feeding experiments further demonstrate phosphate sequestration and shared acetate pools between sponge hosts and symbionts, supporting an integrated biosynthetic consortium [14].